4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of related molecules . For instance, N-(2-fluorophenyl)-2-[2-(3-methoxyphenyl)acetyl]hydrazine carboxamide was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene .Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds play a critical role in the development of pharmaceuticals due to their unique properties, such as increased stability, lipophilicity, and bioavailability. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic profiles of molecules, making them more effective as drugs. For example, fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids have been extensively studied for their application in various commercial and consumer products, highlighting the ongoing shift towards safer fluorinated substances in industry and environmental management (Wang et al., 2013).
Piperazine Derivatives in Drug Discovery
Piperazine derivatives are another versatile scaffold in medicinal chemistry, with a wide array of therapeutic applications ranging from central nervous system disorders to cancer treatment. These derivatives have been patented for their utility in various therapeutic fields, underscoring their significance in drug discovery and development (Maia et al., 2012). The adaptability of the piperazine moiety, through modulation of its basicity and substitution pattern, offers pharmacokinetic and pharmacodynamic improvements across several therapeutic areas.
Environmental and Toxicological Studies
Environmental and toxicological assessments of fluorinated compounds, including their degradation, environmental fate, and effects on human health, are crucial. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental persistence and potential risks associated with these substances, providing a basis for evaluating similar fluorinated compounds (Liu & Mejia Avendaño, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFRSPFWFSHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide |
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